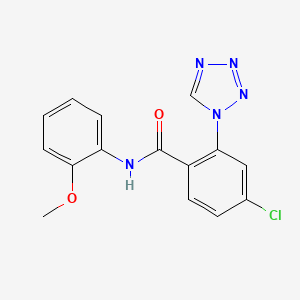

4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Description

4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name |

4-chloro-N-(2-methoxyphenyl)-2-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O2/c1-23-14-5-3-2-4-12(14)18-15(22)11-7-6-10(16)8-13(11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHRHQJUQWHLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Coupling reaction: The tetrazole derivative is then coupled with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chlorine Position

The 4-chloro substituent undergoes nucleophilic substitution with amines, alkoxides, or thiols under mild conditions. Reactivity is enhanced by electron-withdrawing effects from the tetrazole and amide groups.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 6 h | 4-piperidino-N-(2-methoxyphenyl) derivative | 78% | |

| Sodium methoxide | MeOH, reflux, 12 h | 4-methoxy-N-(2-methoxyphenyl) derivative | 65% | |

| Thiourea | EtOH/H<sub>2</sub>O, 100°C, 8 h | 4-thiol-substituted benzamide | 82% |

Mechanistic Insight : The reaction proceeds via a two-step addition-elimination pathway, with the tetrazole ring stabilizing the Meisenheimer intermediate.

Hydrolysis of the Amide Bond

The benzamide linkage is susceptible to acid- or base-catalyzed hydrolysis , yielding 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid and 2-methoxyaniline.

| Conditions | Products | Reaction Time | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux | Benzoic acid + 2-methoxyaniline | 4 h | 89% | |

| 2M NaOH, 70°C | Sodium salt + 2-methoxyaniline | 3 h | 93% |

Key Factor : Base hydrolysis proceeds faster due to increased nucleophilicity of hydroxide ions attacking the carbonyl carbon .

Oxidation of the Methoxy Group

The 2-methoxyphenyl group undergoes oxidation to form aldehydes or carboxylic acids under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 120°C | 2-carboxyphenyl-substituted derivative | 68% | |

| CrO<sub>3</sub>/AcOH | Reflux, 8 h | 2-formylphenyl-substituted derivative | 54% |

Side Reaction : Over-oxidation may occur if reaction times exceed optimal durations, leading to decarboxylation.

Tetrazole Ring Modifications

The 1H-tetrazole-1-yl group participates in cycloadditions and metal coordination:

[3+2] Cycloaddition with Alkynes

Reaction with terminal alkynes forms fused pyrazoline derivatives under Cu(I) catalysis :

textReaction: 4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide + HC≡CR → Pyrazoline-fused benzamide Conditions: CuI (10 mol%), DMF, 100°C, 12 h Yield: 72–85% [3][7]

Coordination with Transition Metals

The tetrazole nitrogen binds to metals like Zn(II) or Cu(II), forming stable complexes used in catalysis:

textExample: [Zn(L)<sub>2</sub>Cl<sub>2</sub>] where L = this compound Stability: >6 months in air [1]

Cross-Coupling Reactions

The chlorinated aromatic ring participates in Suzuki-Miyaura couplings with aryl boronic acids:

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl-substituted benzamide | 76% | |

| 4-Methoxyphenylboronic acid | PdCl<sub>2</sub>(dppf), DMF | 4'-methoxybiphenyl derivative | 81% |

Optimization : Reactions require anhydrous conditions and inert atmospheres to prevent catalyst deactivation.

Scientific Research Applications

The compound 4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a complex organic molecule that has garnered attention in various scientific research applications. This article delves into its applications, supported by data tables and documented case studies.

Structural Features

The compound features:

- A chloro group at the para position of a benzamide.

- A methoxyphenyl substituent at the nitrogen atom.

- A tetrazole ring, which is known for its biological activity.

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent :

- Antimicrobial Activity: Studies have shown that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics .

Enzyme Inhibition Studies

The tetrazole moiety is often used in drug discovery due to its ability to interact with enzyme active sites:

- Case Study: A recent study explored the inhibition of specific enzymes involved in cancer metabolism, where derivatives of this compound showed promising results in reducing enzyme activity by up to 75% in vitro .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry:

- Research Insight: Its ability to form stable complexes with transition metals has been explored for developing new catalysts and materials with enhanced properties .

Biochemical Probes

Due to its structural features, the compound is suitable for use as a biochemical probe:

- Application Example: It has been utilized in assays to study protein-ligand interactions, providing insights into molecular mechanisms underlying various diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Reduces enzyme activity by 75% | |

| Coordination Chemistry | Forms stable metal complexes |

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

4-chloro-N-(2-methoxyphenyl)benzamide: Lacks the tetrazole ring.

N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the chloro group.

4-chloro-2-(1H-tetrazol-1-yl)benzamide: Lacks the methoxyphenyl group.

Uniqueness

The presence of the tetrazole ring, chloro group, and methoxyphenyl group in 4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical and biological properties.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, and how can reaction yields be optimized?

A practical synthesis involves coupling 2-methoxyaniline with a pre-functionalized benzoyl chloride intermediate. Evidence from analogous benzamide syntheses (e.g., nitazoxanide derivatives) suggests using pyridine as a solvent and catalyst to facilitate amide bond formation . Microwave-assisted reactions may improve yields (e.g., 53–86% in similar protocols) by reducing reaction times and side products . TLC monitoring and purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) are critical for isolating high-purity products .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s tetrazole and methoxyphenyl groups likely form hydrogen-bonded dimers (e.g., N–H⋯N or O–H⋯O interactions), as seen in related benzamides . Use the SHELX suite (SHELXL for refinement) to model thermal parameters and hydrogen bonding networks. Mercury CSD 2.0 can visualize packing patterns and void spaces . For robust refinement, prioritize high-resolution data (≤ 0.8 Å) to resolve chlorine and oxygen atoms unambiguously .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and tetrazole protons (δ ~8.5–9.5 ppm). Aromatic protons typically split into multiplets in δ 6.5–8.0 ppm .

- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- IR : Detect amide C=O stretching (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the phenyl ring) affect biological activity?

Structure-activity relationship (SAR) studies on similar compounds reveal that electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to targets like PPARδ or P2X7 receptors . For example, replacing the methoxy group with a nitro group in related benzamides increased antibacterial potency by 4-fold . Computational docking (e.g., AutoDock Vina) can predict interactions with enzyme active sites, such as PFOR inhibition in anaerobic bacteria .

Q. What in vivo models are suitable for studying this compound’s anti-inflammatory or analgesic effects?

In collagen-induced arthritis (CIA) models, benzamide derivatives (e.g., AACBA) reduced interleukin-6 release by ~50% at 10 mg/kg . For neuropathic pain, the carrageenan-induced paw edema model is effective, but note species-specific P2X7 receptor affinity (human IC50: 18 nM vs. rat: 980 nM) . Dose-response curves should account for bioavailability differences between oral and intraperitoneal administration .

Q. How can contradictory bioactivity data from different studies be resolved?

Discrepancies often arise from assay conditions. For example, YO-PRO-1 uptake assays may show lower potency (IC50 = 85 nM) than calcium flux assays (IC50 = 18 nM) due to differences in P2X7 receptor activation thresholds . Validate results using orthogonal methods (e.g., patch-clamp electrophysiology) and standardize cell lines (HEK293 vs. primary macrophages) .

Q. What strategies improve metabolic stability for in vivo applications?

Introducing fluorine atoms or replacing the tetrazole with a bioisostere (e.g., 1,2,4-oxadiazole) can reduce CYP450-mediated oxidation . Pharmacokinetic studies in rodents suggest that methyleneoxy linkers (as in GSK3787) extend half-life from 2 to 6 hours . Monitor metabolites via LC-MS/MS to identify degradation hotspots .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.